N-tert-butyl-1,3-thiazol-2-amine
Description
Significance of the Thiazole (B1198619) Scaffold in Heterocyclic Chemistry Research
The thiazole ring is a privileged scaffold in heterocyclic chemistry, a distinction earned due to its versatile reactivity and the wide spectrum of biological activities exhibited by its derivatives. nih.govnih.gov This five-membered heterocycle, with its constituent sulfur and nitrogen atoms, is a key structural motif in numerous natural and synthetic compounds. researchgate.netacs.org Its aromatic character allows for a variety of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. researchgate.net
Thiazole derivatives are integral to many FDA-approved drugs, underscoring their therapeutic relevance. acs.orgresearchgate.net The applications of these compounds are extensive, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents. nih.govnih.gov The ability of the thiazole nucleus to act as a pharmacophore, a key structural feature responsible for a drug's biological activity, has cemented its importance in drug design and development. researchgate.net Researchers continuously explore novel synthetic routes, such as the well-established Hantzsch thiazole synthesis, to access new derivatives with tailored properties. researchgate.net The inherent reactivity of the thiazole ring, including its susceptibility to electrophilic and nucleophilic attack at different positions, provides a rich platform for creating complex molecular architectures. researchgate.net
The following table provides a snapshot of the diverse biological activities associated with the thiazole scaffold:
| Biological Activity | Reference |
| Anticancer | nih.govnih.govresearchgate.net |
| Antimicrobial | nih.govnih.govacs.org |
| Anti-inflammatory | nih.govnih.gov |
| Antiviral | nih.govnih.govresearchgate.net |
| Antifungal | nih.govresearchgate.netacs.org |
| Antioxidant | researchgate.net |
Contextualizing N-tert-butylated 1,3-thiazol-2-amine within 2-Aminothiazole (B372263) Research
Within the broad class of thiazoles, the 2-aminothiazole moiety is a particularly significant substructure, serving as a cornerstone for the development of numerous therapeutic agents. nih.govmdpi.com The amino group at the 2-position of the thiazole ring provides a crucial handle for further chemical elaboration, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical and biological properties. nih.gov This versatility has made 2-aminothiazoles a focal point of extensive research in medicinal chemistry. nih.govnih.gov
The introduction of an N-tert-butyl group to the 2-amino position, yielding N-tert-butyl-1,3-thiazol-2-amine, represents a specific and strategic modification within this chemical space. The bulky tert-butyl group can significantly influence the molecule's conformation, lipophilicity, and metabolic stability. This substituent can also play a critical role in directing the molecule's interactions with biological targets. For instance, the tert-butyl group is a feature in some molecules designed as kinase inhibitors, where it can occupy hydrophobic pockets in the enzyme's active site. nih.govmdpi.com
The synthesis of this compound and its derivatives often follows established synthetic pathways for 2-aminothiazoles, such as the Hantzsch reaction, which involves the condensation of a thiourea (B124793) with an α-haloketone. nih.gov Variations in this method allow for the introduction of different substituents on the thiazole ring, leading to a diverse array of compounds for biological evaluation. nih.gov The study of this compound and its analogues contributes to a deeper understanding of the structure-activity relationships (SAR) within the 2-aminothiazole class of compounds, providing valuable insights for the rational design of new and more effective therapeutic agents. mdpi.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-7(2,3)9-6-8-4-5-10-6/h4-5H,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDQQRYGBLAXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289663 | |
| Record name | N-(1,1-Dimethylethyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438-46-6 | |
| Record name | N-(1,1-Dimethylethyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,1-Dimethylethyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for N Tert Butyl 1,3 Thiazol 2 Amine and Its Analogs
Classical and Modern Synthetic Routes
The synthesis of N-tert-butyl-1,3-thiazol-2-amine and its derivatives relies on fundamental principles of heterocyclic chemistry, adapted and refined to introduce the specific substituents required.
Cyclization Reactions for Thiazole (B1198619) Ring Formation
The cornerstone of thiazole synthesis is the Hantzsch thiazole synthesis, a classic and widely utilized method that involves the condensation of an α-haloketone with a thioamide. derpharmachemica.comyoutube.com In the context of this compound, this would typically involve the reaction of a suitable α-haloketone with N-tert-butylthiourea. The versatility of this reaction allows for the synthesis of a wide array of substituted 2-aminothiazoles by varying the substituents on both the α-haloketone and the thiourea (B124793) starting materials. derpharmachemica.comwikipedia.org
Modern variations of this fundamental cyclization continue to be developed, focusing on milder reaction conditions, improved yields, and broader substrate scope. For instance, one-pot, three-component reactions of α-nitro epoxides, potassium thiocyanate, and primary amines provide an efficient and environmentally friendly route to polysubstituted 2-aminothiazoles. organic-chemistry.org Another approach involves the copper-catalyzed coupling of oxime acetates with isothiocyanates, which allows for the formation of various 4-substituted and 4,5-disubstituted 2-aminothiazoles under mild conditions. organic-chemistry.org
| Reactant 1 | Reactant 2 | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| α-Haloketone | Thioamide/Thiourea | Hantzsch Thiazole Synthesis | Classical and widely used method for 2-aminothiazole (B372263) synthesis. | derpharmachemica.comyoutube.com |
| α-Nitro Epoxide | Potassium Thiocyanate & Primary Amine | Three-Component Reaction | Efficient and eco-friendly approach to polysubstituted 2-aminothiazoles. | organic-chemistry.org |
| Oxime Acetate | Isothiocyanate | Copper-Catalyzed Coupling | Mild conditions for the synthesis of 4- and 4,5-disubstituted 2-aminothiazoles. | organic-chemistry.org |
| Enaminones | Sulfur & Cyanamide | Multicomponent Reaction | Provides access to 5-acyl-2-aminothiazoles. | researchgate.net |
Substitution Reactions for Introduction of Amine and Alkyl Moieties
The introduction of the N-tert-butyl group can be achieved either by starting with N-tert-butylthiourea in the Hantzsch synthesis or by subsequent alkylation of a pre-formed 2-aminothiazole. The direct alkylation of 2-aminothiazole or its derivatives can be accomplished using a suitable tert-butylating agent. However, direct N-alkylation can sometimes lead to a mixture of mono- and di-alkylated products, as well as potential reaction at the ring nitrogen, necessitating careful control of reaction conditions.
Substitution reactions are also crucial for introducing other alkyl or aryl groups onto the thiazole ring. For example, a 2-amino-5-halothiazole can undergo nucleophilic substitution to displace the halide with a variety of nucleophiles, allowing for further functionalization at the 5-position. jocpr.com
Nitration and Halogenation Strategies for Ring Functionalization
Functionalization of the thiazole ring itself can be achieved through electrophilic substitution reactions such as nitration and halogenation. The nitration of 2-aminothiazoles can be accomplished using nitrating agents, though the reaction conditions must be carefully controlled due to the activating nature of the amino group. acs.org
Halogenation of 2-aminothiazoles typically occurs at the 5-position via an addition-elimination mechanism, yielding 2-amino-5-halothiazoles. jocpr.com These halogenated intermediates are valuable precursors for further synthetic modifications through cross-coupling reactions. jocpr.com Biocatalytic halogenation using enzymes like vanadium-dependent haloperoxidases offers a mild and selective method for the bromination of 2-aminothiazoles at the 5-position. nih.gov
| Reaction | Position | Reagents/Method | Key Features | Reference |
|---|---|---|---|---|
| Nitration | Typically at the 5-position | Nitrating agents | Requires careful control of reaction conditions. | acs.org |
| Halogenation (Bromination) | 5-position | Addition-elimination mechanism | Provides a handle for further functionalization. | jocpr.com |
| Biocatalytic Bromination | 5-position | Vanadium-dependent haloperoxidases | Mild and selective method. | nih.gov |
Coupling Reactions with Pre-formed Thiazole Derivatives
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for the synthesis of complex thiazole derivatives. derpharmachemica.com These reactions allow for the formation of carbon-carbon bonds between a halogenated thiazole (e.g., 2-amino-5-bromothiazole) and a variety of organometallic reagents, enabling the introduction of diverse aryl and alkyl substituents. This strategy is particularly useful for building molecular complexity on a pre-formed thiazole core.
Derivatization Strategies for this compound
Once this compound is synthesized, its 2-amino group provides a convenient handle for further derivatization, leading to a wide range of analogs with potentially interesting properties.
N-Acylation and N-Sulfonylation Approaches
The amino group of this compound can readily undergo N-acylation with acyl chlorides or anhydrides to form the corresponding amides. mdpi.comumpr.ac.id This reaction is a common strategy to introduce a variety of acyl groups, which can significantly modify the properties of the parent molecule. nih.gov For example, N-acylation of 2-aminothiazoles with various acid chlorides can be carried out in the presence of a base. mdpi.com Similarly, reaction with chloroacetyl chloride can introduce a reactive handle for further condensation reactions. ijpsr.com
Oxidation Reactions for Formation of Derivatives
The oxidation of thiazole derivatives, including analogs of this compound, can lead to the formation of various oxidized products. For instance, the oxidation of 3-alkyl-2-(4-methylthiophenyl)-1,3-thiazinan-4-ones with 30% hydrogen peroxide in methanol, catalyzed by tungsten oxide, results in the corresponding 3-alkyl-2-(4-methylsulfonylphenyl)-1,3-thiazinan-4-one derivatives. mdpi.com This suggests that the sulfur atom in the thiazole ring or in substituents can be selectively oxidized to sulfoxides or sulfones, providing a route to novel derivatives with potentially altered chemical and biological properties.
Multicomponent Condensation Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thiazole derivatives from simple starting materials in a single step. Several MCRs have been developed for the synthesis of the thiazole core. rsc.orgresearchgate.netnih.govnih.gov
One notable example is a three-component reaction involving aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of ammonium (B1175870) acetate, sodium cyanide, and a KF/Clinoptilolite nanoparticle catalyst. nih.gov This method provides good to excellent yields of thiazole derivatives in a short reaction time. nih.gov Another approach involves the reaction of secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate, catalyzed by trypsin from porcine pancreas, to produce thiazole derivatives in high yields. nih.gov The plausible mechanism for this transformation involves the initial addition of the secondary amine to benzoyl isothiocyanate to form an N-benzoylthiourea derivative, which then reacts with the acetylenedicarboxylate. nih.gov
Furthermore, three-component reactions of enaminoesters, fluorodibromoiamides/ester, and sulfur can produce thiazoles through C-F bond cleavage and the formation of new C-S, C-N, and N-S bonds. organic-chemistry.org Similarly, a one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur yields 2-amino-5-acylthiazoles. organic-chemistry.org The Asinger reaction, a classical four-component reaction, combines sulfur, ammonia, and oxo compounds to form 3-thiazolines. nih.gov A modified, one-pot, two-step version of this reaction has been developed to improve its efficiency. nih.gov
Table 1: Examples of Multicomponent Reactions for Thiazole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Aldehydes, Benzoylisothiocyanate, Alkyl Bromides | KF/Clinoptilolite nanoparticles, Ammonium Acetate, Sodium Cyanide | Thiazole derivatives | nih.gov |
| Secondary Amines, Benzoyl Isothiocyanate, Dimethyl but-2-ynedioate | Trypsin from Porcine Pancreas | Thiazole derivatives | nih.gov |
| Enaminoesters, Fluorodibromoiamides/Ester, Sulfur | Not specified | Thiazoles and Isothiazoles | organic-chemistry.org |
| Enaminones, Cyanamide, Elemental Sulfur | Not specified | 2-Amino-5-acylthiazoles | organic-chemistry.org |
| Sulfur, Ammonia, Oxo Compounds | Classical Asinger Reaction | 3-Thiazolines | nih.gov |
Mechanistic Investigations of Key Synthetic Transformations
[3+2] Cycloaddition Reaction Mechanisms
The [3+2] cycloaddition is a powerful method for constructing five-membered rings, including the thiazole nucleus. These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). nih.govnih.gov
One example involves the reaction of 1,2,3-thiadiazoles with isonitriles in the presence of a base to yield 4,5-disubstituted thiazoles. rsc.org This reaction proceeds through the formation of a thioketene (B13734457) intermediate which undergoes sulfur nucleophilic cyclization with the isonitrile. rsc.org Another strategy utilizes pyridinium (B92312) 1,4-zwitterionic thiolates, which react with 2,2,2-trifluoroacetaldehyde O-(aryl)oxime to afford 2-trifluoromethyl 4,5-disubstituted thiazoles. rsc.org
The reaction of thioisatin with thiazolidine-2-carboxylic acid in the presence of a dipolarophile proceeds via the initial formation of an iminium species, followed by the loss of carbon dioxide to generate an azomethine ylide. nih.gov This ylide then undergoes a [3+2] cycloaddition with the dipolarophile. nih.gov Similarly, thiazole carbene-derived C-C-Se 1,3-dipoles react with electron-deficient alkenes and alkynes in what is proposed to be a [3+2] cycloaddition mechanism, leading to dihydroselenophenes and selenopheno[2,3-b]pyrazines, respectively. nih.gov
A plausible mechanism for the visible-light-mediated triplet-state dearomative cycloaddition of thiazoles involves the photoexcitation of a photocatalyst, which then undergoes triplet-triplet energy transfer with the thiazole. acs.org The resulting triplet-excited thiazole, with significant spin density at the C5-position, undergoes regioselective addition to an alkene, forming a radical intermediate. acs.org Subsequent intersystem crossing and radical-radical recombination furnish the cycloadduct. acs.org
C-H Bond Functionalization via Radical Pathways
Direct C-H bond functionalization via radical pathways has emerged as an efficient strategy for the synthesis and modification of heterocyclic compounds, including thiazoles. rsc.orgnih.govresearchgate.net These reactions avoid the need for pre-functionalized substrates, enhancing atom and step economy. rsc.org
The mechanism often involves the generation of a radical species, which then abstracts a hydrogen atom from the thiazole ring to create a thiazolyl radical. This radical can then react with another species to form a new C-C or C-heteroatom bond. For instance, the functionalization of imidazoheterocycles, which share structural similarities with thiazoles, can be achieved using radical initiators like organic peroxides. researchgate.net The tert-butoxy (B1229062) radical, generated from di-tert-butyl peroxide, can abstract a hydrogen atom to initiate the functionalization process. researchgate.net
In the context of thiazoles, palladium-catalyzed direct arylation at the C5-position can occur under aerobic conditions. researchgate.net While the detailed mechanism can be complex, involving a Pd(0)/Pd(II) catalytic cycle, radical pathways can also be involved, especially in the presence of oxidants. The use of copper catalysts in conjunction with palladium can also facilitate these transformations, with mechanistic studies suggesting the involvement of a [Cu(OH)(NHC)] complex in the C-H activation step. researchgate.net
Diazotization and Halogen Insertion Mechanisms
The diazotization of primary aromatic amines, including 2-aminothiazoles, is a fundamental transformation that converts the amino group into a diazonium salt. byjus.combyjus.comyoutube.comorganic-chemistry.org This process is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. byjus.comorganic-chemistry.org The mechanism begins with the formation of the nitrosonium ion (NO+) from nitrous acid. youtube.comyoutube.com The amine then acts as a nucleophile, attacking the nitrosonium ion. youtube.com A series of proton transfer steps and the elimination of water lead to the formation of the diazonium ion. youtube.comyoutube.com
The resulting diazonium salt is a versatile intermediate that can be converted into various functional groups. The Sandmeyer reaction, for example, utilizes copper(I) salts to replace the diazonium group with a halide or cyanide. byjus.comwikipedia.org The mechanism of the Sandmeyer reaction is believed to proceed through a single electron transfer (SET) from the copper(I) catalyst to the diazonium ion. wikipedia.orgjk-sci.com This generates an aryl radical and dinitrogen gas, along with a copper(II) species. wikipedia.orgjk-sci.com The aryl radical then abstracts a halogen atom from the copper(II) halide, affording the final aryl halide product and regenerating the copper(I) catalyst. wikipedia.orgjk-sci.com
Interestingly, studies on the halogenation of 2-amino-1,3-thiazoles have shown that the reaction mechanism can be influenced by the reaction conditions. While the classical Sandmeyer reaction involves radical species, some halogenations of 2-amino-1,3-thiazole derivatives with copper(II) halides appear to proceed through an ionic mechanism, as the addition of radical traps or initiators did not affect the reaction outcome. nih.gov The temperature can also play a crucial role in the regioselectivity, with different temperatures favoring either monohalogenation or dihalogenation. nih.gov
Mechanisms of Amide Bond Formation
The formation of an amide bond between an aminothiazole, such as this compound, and a carboxylic acid or its derivative is a key reaction for creating more complex molecules. A common method involves the acylation of the amine with an acid chloride. nih.gov This reaction proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the amide bond. A base, such as sodium bicarbonate, is often used to neutralize the HCl generated during the reaction. nih.gov
Alternatively, amides can be formed directly from a carboxylic acid and an amine, often with the aid of a coupling agent or under acidic catalysis. youtube.com Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which increases the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org The amine then attacks the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com A proton transfer from the nitrogen to one of the hydroxyl groups converts it into a good leaving group (water). youtube.comlibretexts.org The carbonyl group is reformed with the expulsion of water, and a final deprotonation step yields the amide. youtube.comlibretexts.org
Optimization of Synthetic Processes for Research Applications
The optimization of synthetic routes is crucial for producing 2-aminothiazole derivatives efficiently. Researchers have investigated various factors, including catalyst choice, solvent effects, and reaction conditions, to improve yields and simplify procedures.
Catalyst and Solvent System Optimization
The selection of an appropriate catalyst and solvent system is fundamental to the successful synthesis of 2-aminothiazoles. Research has demonstrated that these choices significantly impact reaction rates and product yields.
A one-pot synthesis of 2-aminothiazoles has been developed utilizing a multifunctional, magnetic nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4) with trichloroisocyanuric acid (TCCA) as a halogen source. rsc.org The optimization of this reaction was systematically studied by varying the catalyst amount, solvent, and temperature. rsc.orgresearchgate.net Control experiments confirmed that the reaction does not proceed in the absence of the catalyst. rsc.org The yield of the desired 2-aminothiazole product increased with the amount of catalyst used. rsc.org
The investigation into the solvent's role showed that polar protic solvents were more effective than polar aprotic and non-polar solvents. Ethanol (EtOH) was identified as the optimal solvent, providing the highest yield. rsc.org The reaction temperature was also a critical factor, with 80 °C being the ideal temperature to achieve a high yield in a reasonable timeframe. rsc.org
Another efficient method involves the use of montmorillonite-K10 as a recyclable and cost-effective catalyst in a DMSO medium at 80 °C. researchgate.net This approach highlights the move towards greener and more sustainable synthetic methodologies. researchgate.net The development of such catalytic systems aims to be cost-effective, easily recoverable, and highly active. researchgate.net
The following table summarizes the optimization of reaction conditions for the synthesis of 2-aminothiazoles using a model reaction between acetophenone (B1666503) and thiourea. rsc.orgresearchgate.net
Table 1: Optimization of Reaction Conditions for 2-Aminothiazole Synthesis
| Entry | Catalyst Loading (g) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 0 | EtOH | 80 | 10 | 0 | rsc.org |
| 2 | 0.005 | EtOH | 80 | 6 | 72 | rsc.org |
| 3 | 0.01 | EtOH | 80 | 4 | 90 | rsc.org |
| 4 | 0.015 | EtOH | 80 | 4 | 90 | rsc.org |
| 5 | 0.01 | CH3CN | 80 | 5 | 65 | rsc.org |
| 6 | 0.01 | H2O | 80 | 5 | 58 | rsc.org |
| 7 | 0.01 | Toluene | 80 | 8 | 20 | rsc.org |
| 8 | 0.01 | EtOH | 60 | 6 | 55 | rsc.org |
| 9 | 0.01 | EtOH | Room Temp. | 12 | 30 | rsc.org |
Reaction conditions: acetophenone (1.5 mmol), thiourea (1.5 mmol), TCCA (0.5 mmol) and solvent (3 mL). Data sourced from a study on a novel magnetic nanocatalyst. rsc.org
Regioselectivity and Stereoselectivity Control
Controlling the regioselectivity and stereoselectivity is paramount when synthesizing complex thiazole analogs, ensuring that the desired isomer is formed. This is often achieved through careful selection of catalysts, reagents, and reaction conditions.
A notable example is the chemo- and stereoselective synthesis of functionalized thiazoles from the reaction of thioamides with pent-1-en-4-yn-3-ol derivatives using a Calcium(II) triflate (Ca(OTf)₂) catalyst. nih.govacs.org This reaction demonstrates selectivity for the alkyne group over the alkene group. nih.govacs.org Interestingly, the reaction proceeds through a time-dependent formation of kinetic and thermodynamic products. nih.govacs.org Initially, a kinetic product is formed, which then isomerizes over time to the more thermodynamically stable, conjugated isomer. acs.org The geometry of the olefin in the final products was also found to be stereoselective. nih.govacs.org
The proposed mechanism involves the initial reaction of the thioamide with the catalyst-activated propargyl alcohol to form an allene (B1206475) intermediate. nih.govacs.org This is followed by a regioselective 5-exo-dig cyclization to produce the kinetic thiazole product, which subsequently isomerizes to the thermodynamic product. nih.govacs.org
In another study, the electrophilic heterocyclization of 3-S-propargylthio-4Н-1,2,4-triazoles was used to synthesize researchgate.netnih.govthiazolo[3,2-b] rsc.orgresearchgate.netnih.govtriazol-7-ium salts. researchgate.net The stereoselectivity of this cyclization was found to be dependent on the nature of the electrophilic halogenating agent. researchgate.net Bromination resulted in better stereoselectivity compared to iodination or iodobromination, while using tellurium tetrahalogenides led to a mixture of geometric isomers. researchgate.net This highlights how the choice of reagent can directly control the stereochemical outcome of the reaction. researchgate.net Similarly, the synthesis of 1,3-thiaselenol-2-ylmethyl selenides demonstrated high regio- and stereoselectivity through the nucleophilic addition of a selenolate anion to activated acetylenes, predominantly forming the Z-isomer. beilstein-journals.org
The stereoselective synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate has also been reported, with the structure confirmed by X-ray analysis. nih.gov This demonstrates the successful control of stereochemistry around the exocyclic double bond of the thiazole ring. nih.gov
Table 2: Factors Influencing Selectivity in Thiazole Analog Synthesis
| Factor | Influence on Selectivity | Example | Outcome | Reference |
|---|---|---|---|---|
| Reaction Time | Kinetic vs. Thermodynamic Control | Ca(OTf)₂ catalyzed reaction of thioamides and propargyl alcohols | Initial formation of a kinetic product, which isomerizes to a more stable thermodynamic product over time. | acs.org |
| Catalyst | Chemoselectivity | Ca(OTf)₂ | The reaction is selective toward the alkyne over the alkene moiety in the starting material. | nih.gov |
| Electrophilic Reagent | Stereoselectivity | Halocyclization of 3-S-propargylthio-4Н-1,2,4-triazoles | Bromination provides higher stereoselectivity than iodination or iodobromination. | researchgate.net |
| Cyclization Mode | Regioselectivity | Formation of thiazole from allene intermediate | A 5-exo-dig cyclization pathway dictates the initial ring structure. | nih.govacs.org |
Advanced Spectroscopic and Crystallographic Characterization of N Tert Butyl 1,3 Thiazol 2 Amine Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules in solution. For derivatives of N-tert-butyl-1,3-thiazol-2-amine, ¹H and ¹³C NMR provide unambiguous evidence for the molecular structure by detailing the chemical environment, connectivity, and multiplicity of each nucleus.
In the ¹H NMR spectrum of a related compound, tert-butyl thiazol-2-ylcarbamate, the protons of the tert-butyl group exhibit a characteristic singlet peak at approximately 1.52 ppm. rsc.org The thiazole (B1198619) ring protons typically appear as doublets in the aromatic region of the spectrum; for instance, in tert-butyl thiazol-2-ylcarbamate, they are observed at 7.32 ppm and 6.82 ppm with a coupling constant of 4 Hz. rsc.org For 2-aminothiazole (B372263) itself, the thiazole protons are found at 6.93 ppm and 6.53 ppm in DMSO-d₆. chemicalbook.com The N-H proton of the amine group can be observed over a broad chemical shift range and its signal may be broadened due to quadrupolar relaxation and chemical exchange.
The ¹³C NMR spectrum provides further structural confirmation. The tert-butyl group displays a quaternary carbon signal around 82.00 ppm and the methyl carbons at approximately 28.30 ppm in tert-butyl thiazol-2-ylcarbamate. rsc.org The carbons of the thiazole ring in this derivative are observed at 161.80 ppm (C2, attached to nitrogen), 136.70 ppm (C4), and 112.10 ppm (C5). rsc.org In some N-Boc substituted heterocyclic compounds, the presence of two sets of signals can be observed due to the dynamic equilibrium between two conformers arising from the restricted rotation around the C-N single bond of the tert-butoxycarbonyl (Boc) moiety. growingscience.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiazole Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
|---|---|---|---|---|
| tert-Butyl thiazol-2-ylcarbamate | CDCl₃ | 7.32 (d, 1H), 6.82 (d, 1H), 1.52 (s, 9H) | 161.80, 152.90, 136.70, 112.10, 82.00, 28.30 | rsc.org |
| 2-Aminothiazole | DMSO-d₆ | 6.93 (d, 1H), 6.86 (s, 2H, NH₂), 6.53 (d, 1H) | Not specified | chemicalbook.com |
| N-ethyl-tert-butylamine | CDCl₃ | 2.60 (q, 2H), 1.10 (s, 9H), 1.10 (t, 3H) | Not specified | chemicalbook.com |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule, providing a fingerprint for functional groups.
The IR spectrum of this compound derivatives is expected to show characteristic absorption bands. The N-H stretching vibrations of the secondary amine are typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the tert-butyl group appear just below 3000 cm⁻¹. The C=N stretching vibration within the thiazole ring is expected in the 1650-1590 cm⁻¹ region. growingscience.com For example, in 5-[substituted]-1,3,4-thiadiazol-2-amines, the C=N stretch is seen between 1590–1636 cm⁻¹. growingscience.com The C-S stretching vibration of the thiazole ring is typically found in the 850-600 cm⁻¹ range. growingscience.com
Table 2: Key Vibrational Frequencies (cm⁻¹) from IR and Raman Spectroscopy
| Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch | 3300-3500 | 3300-3500 | growingscience.com |
| C-H Stretch (tert-butyl) | 2850-2970 | 2850-2970 | researchgate.net |
| C=N Stretch (thiazole) | 1590-1650 | 1590-1650 | growingscience.com |
| C-S Stretch (thiazole) | 600-850 | 600-850 | growingscience.com |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
For this compound, the molecular ion peak (M⁺) in a low-resolution mass spectrum would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental formula. For instance, the calculated m/z for the protonated molecule of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, C₂₂H₁₈FN₂OS⁺, is 377.1124, with the found value being 377.1128. mdpi.com
The fragmentation of this compound is expected to be influenced by the presence of the tert-butyl group and the thiazole ring. A characteristic fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For the tert-butyl group attached to the amine, this would lead to the loss of a methyl radical (•CH₃) to form a stable iminium cation. The most common fragmentation for primary amines with an unbranched α-carbon is the cleavage of the β-bond, resulting in a peak at m/z 30, corresponding to [CH₂NH₂]⁺.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid, including precise bond lengths, bond angles, and details of intermolecular interactions.
While a crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected geometric parameters. For the related compound 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, the crystal system is orthorhombic with the space group P2₁2₁2₁. uni.lu The thiazole ring is essentially planar. The bond lengths and angles within the thiazole ring are consistent with those of other reported thiazole derivatives. For example, in N-(1,3-Thiazol-2-yl)benzamide, the C-S bond lengths are around 1.73 Å, the C=N bond is about 1.32 Å, and the C-N bond is approximately 1.37 Å. acs.org
Table 3: Representative Crystallographic Data for a Thiazole Derivative
| Parameter | Value for 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine | Reference |
|---|---|---|
| Crystal System | Orthorhombic | uni.lu |
| Space Group | P2₁2₁2₁ | uni.lu |
| a (Å) | 9.4606 (3) | uni.lu |
| b (Å) | 9.7999 (3) | uni.lu |
| c (Å) | 11.1155 (4) | uni.lu |
| V (ų) | 1030.55 (6) | uni.lu |
| Z | 4 | uni.lu |
The supramolecular assembly in the solid state is dictated by intermolecular interactions. For this compound, hydrogen bonding involving the secondary amine proton (N-H) and the nitrogen atom of the thiazole ring is expected to be a dominant feature in the crystal packing.
Computational Chemistry and Theoretical Studies of N Tert Butyl 1,3 Thiazol 2 Amine
Density Functional Theory (DFT) Calculations
No specific DFT calculation results were found for N-tert-butyl-1,3-thiazol-2-amine . DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
There are no published studies on the geometry optimization or conformational analysis of This compound . Such a study would typically involve using a functional like B3LYP with a suitable basis set to find the lowest energy (most stable) three-dimensional structure of the molecule. For the related isomer, 4-tert-butyl-1,3-thiazol-2-amine (B189682), geometry optimization has been performed using the B3LYP/6-311+G and HF/6-311+G methods to determine its structural parameters. researchgate.netvignanits.ac.in
A prediction and assignment of the vibrational spectra for This compound are not available in the researched literature. This type of analysis involves calculating the frequencies of molecular vibrations, which correspond to peaks in the infrared (IR) and Raman spectra. Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, or scissoring of bonds. This has been done for 4-tert-butyl-1,3-thiazol-2-amine, where calculated wavenumbers showed good agreement with experimental FTIR spectra. researchgate.netvignanits.ac.in
Specific electronic structure analyses, including the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap for This compound , have not been reported. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.
Ab Initio Methods for Electronic Structure and Properties
There are no findings from ab initio calculations for This compound in the available literature. Ab initio methods are based on first principles of quantum mechanics, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is one such example that has been applied to the isomer 4-tert-butyl-1,3-thiazol-2-amine to calculate its geometrical and vibrational properties. researchgate.netvignanits.ac.in
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
No studies utilizing TD-DFT to predict the electronic absorption spectra of This compound were found. TD-DFT is a method used to investigate the excited states of molecules and can predict UV-visible absorption spectra, including absorption wavelengths (λmax) and oscillator strengths. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
A Natural Bond Orbital (NBO) analysis for This compound has not been published. NBO analysis is used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. For the isomer 4-tert-butyl-1,3-thiazol-2-amine, NBO analysis has been performed to understand its electronic properties. researchgate.netvignanits.ac.in
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) is a crucial computational tool used to predict the reactive behavior of a molecule. It maps the electron density onto the molecular surface, providing a visual guide to its electrophilic and nucleophilic sites. The MEP is calculated using density functional theory (DFT) methods, and the resulting map illustrates the regions of varying electrostatic potential. nih.gov
In an MEP map, different colors signify different potential values. Regions with a negative electrostatic potential, typically colored in shades of red and yellow, are electron-rich and are the most probable sites for electrophilic attack. researchgate.net Conversely, areas with a positive electrostatic potential, shown in blue, are electron-poor and indicate likely sites for nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral or zero potential regions. researchgate.net
For this compound, the MEP map would highlight specific atoms as potential centers of reactivity. The nitrogen atoms of the thiazole (B1198619) ring and the exocyclic amino group, along with the sulfur atom, are expected to be the most electron-rich regions. These areas, particularly the nitrogen atoms, would appear as negative potential zones (red/yellow), making them susceptible to interaction with electrophiles. The hydrogen atoms of the amino group and the regions around the tert-butyl group would likely exhibit a positive potential (blue), indicating them as possible sites for nucleophilic interactions.
Table 1: Predicted Reactive Sites in this compound based on MEP Principles
| Predicted Region | Potential Type | Color on MEP Map | Predicted Reactivity |
| Thiazole Ring Nitrogen (N) | Negative | Red/Yellow | Electrophilic Attack |
| Amino Group Nitrogen (N) | Negative | Red/Yellow | Electrophilic Attack |
| Amino Group Hydrogens (H) | Positive | Blue | Nucleophilic Attack |
Theoretical Predictions of Non-linear Optical Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is critical for applications in optoelectronics and photonics. Computational chemistry allows for the theoretical prediction of a molecule's NLO properties, primarily by calculating its first-order hyperpolarizability (β). A high β value suggests significant NLO activity.
Theoretical studies on related heterocyclic compounds have shown that the presence of donor and acceptor groups and extended π-conjugation can significantly enhance NLO properties. For this compound, the 2-amino group acts as an electron donor and the thiazole ring can participate in charge transfer, which are features conducive to NLO activity.
Table 2: Representative Theoretical NLO Data for a Thiazole Derivative (Illustrative)
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | μ | 5.2 D |
| Mean Polarizability | α | 150 a.u. |
| First-Order Hyperpolarizability | β | 850 x 10⁻³⁰ esu |
Note: These values are illustrative for a generic thiazole derivative and not specific to this compound.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful method for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, calculate the energies of transition states, and determine reaction kinetics. This approach is valuable for understanding the synthesis and reactivity of this compound.
For example, the synthesis of 2-aminothiazoles often involves the reaction of a ketone or α-haloketone with thiourea (B124793). mdpi.com Computational studies can model this Hantzsch thiazole synthesis. The modeling would involve calculating the geometries and energies of the reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.
A typical computational study of a reaction pathway for a molecule like this compound would involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and final products.
Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to intermediates or products.
Frequency Analysis: Confirming the nature of the stationary points (i.e., minima for reactants/products, first-order saddle point for transition states).
Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state down to the corresponding reactant and product to verify the connection.
These calculations provide a detailed, step-by-step understanding of how reactions, such as acylation or condensation involving the amino group, are likely to proceed. mdpi.comnih.gov
Structure Activity Relationship Sar Studies of N Tert Butyl 1,3 Thiazol 2 Amine Analogs in Pre Clinical Research
Influence of the Thiazole (B1198619) Ring Substitution Pattern on Biological Activity
The substitution pattern on the thiazole ring of N-tert-butyl-1,3-thiazol-2-amine analogs is a critical determinant of their biological activity. nih.govanalis.com.my Research has shown that modifications at positions 4 and 5 of the thiazole nucleus can significantly impact the potency and selectivity of these compounds.
For instance, in a series of 2-aminothiazole (B372263) derivatives investigated for their antitubercular activity, the substituent at the C-4 position of the thiazole ring was found to be crucial. While the initial high-throughput screening hit had a certain level of activity, modifications at this position were generally not well-tolerated, suggesting a strict structural requirement for interaction with the biological target. nih.gov Conversely, the N-2 position of the aminothiazole showed considerable flexibility, allowing for the introduction of various substituted benzoyl groups that led to a more than 128-fold improvement in antitubercular activity. nih.gov
In another study focusing on anticancer agents, the presence of a phenyl group at the C-4 position and a methyl group at the C-5 position of the thiazole ring were identified as important for activity. nih.gov Specifically, the substitution on the phenyl ring at C-4 played a significant role. For example, a 4-methoxyphenyl (B3050149) group at this position was found to be beneficial for the antiproliferative activity of N,4-diaryl-1,3-thiazol-2-amines. nih.gov
Furthermore, the nature of the substituent at C-5 can also modulate activity. In a series of thiazole derivatives designed as inhibitors of metastatic cancer cell migration, various substitutions were explored on the thiazole ring to optimize their biological effects. nih.gov These studies highlight the intricate relationship between the substitution pattern on the thiazole ring and the resulting biological activity, providing a roadmap for the rational design of more potent and selective analogs.
Table 1: Influence of Thiazole Ring Substitution on Biological Activity
| Compound ID | Substitution at C-4 | Substitution at C-5 | Biological Activity Profile | Reference |
| Analog Series A | 2-pyridyl | H | Antitubercular activity is sensitive to modifications at this position. | nih.gov |
| Analog Series B | 4-methoxyphenyl | H | Potent antiproliferative activity against human cancer cell lines. | nih.gov |
| Analog Series C | 4-(2,4-dimethylphenyl) | H | Antimigration and anti-invasion activities in cancer cells. | nih.gov |
| Analog Series D | 4-Aryl | H | Showed varying degrees of antimicrobial activity. | nih.gov |
Role of the N-tert-butyl Moiety in Modulating Activity
The N-tert-butyl group attached to the amino function at the 2-position of the thiazole ring is a key structural feature that significantly influences the pharmacological profile of these analogs. This bulky alkyl group can impact several properties of the molecule, including its lipophilicity, steric hindrance, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets.
The importance of the N-tert-butyl group is often evaluated by comparing the activity of the parent compound with analogs where this group is replaced by other substituents. For example, in the context of antitubercular agents, while the N-2 position of the 2-aminothiazole core demonstrated high flexibility for substitution with various aryl and acyl groups, the nature of the alkyl group itself can be a determining factor for potency. nih.gov
In a study on cholinesterase inhibitors, the N-substitution on the 2-aminothiazole linker was found to be critical for selectivity. academie-sciences.fr Specifically, the presence of a flexible benzyl-type substituent was preferred for butyrylcholinesterase (BChE) selectivity over acetylcholinesterase (AChE). While this study did not directly investigate an N-tert-butyl group, it highlights the principle that the nature of the N-substituent dictates the interaction with the enzyme's active site. academie-sciences.fr
Table 2: Role of N-Substitution in Modulating Biological Activity
| Compound Class | N-Substituent | Observed Effect on Activity | Reference |
| Antitubercular 2-Aminothiazoles | Varied (including benzoyl groups) | High flexibility at this position allowed for significant potency improvement. | nih.gov |
| Cholinesterase Inhibitors | Benzyl type | Preferred for BChE selectivity over AChE. | academie-sciences.fr |
| Antiproliferative Thiazoles | Methyl or Acetyl | Resulted in reduced activity compared to the unsubstituted N-H. | nih.gov |
Impact of Aromatic and Heterocyclic Substituents on Activity and Selectivity
The introduction of aromatic and heterocyclic rings as substituents on the this compound framework is a common strategy to enhance biological activity and modulate selectivity. These substituents can engage in various non-covalent interactions, such as pi-pi stacking, hydrogen bonding, and hydrophobic interactions, with the biological target.
In the development of antitubercular agents, a systematic investigation of N-aryl substituents on the 2-aminothiazole core revealed that both electron-withdrawing and electron-donating groups at the ortho, meta, and para positions of the phenyl ring influenced the minimum inhibitory concentration (MIC) values. nih.gov For instance, N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analog. nih.gov
Similarly, for antiproliferative N,4-diaryl-1,3-thiazol-2-amines, the nature and substitution pattern of the N-aryl ring (Ring A) were critical. nih.gov The most significant enhancement in activity was observed with a 2,4-dimethoxy substitution on the phenyl ring. This particular substitution pattern in N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine resulted in the most potent compound against three human cancer cell lines. nih.gov
The incorporation of heterocyclic rings has also proven to be a successful strategy. In one study, the introduction of a 2-pyridyl moiety at the C-4 position of the thiazole was found to be a strict requirement for potent antitubercular activity. nih.gov Another study on thiazole derivatives as cholinesterase inhibitors showed that introducing a quinoxaline (B1680401) system resulted in good anti-inflammatory activity. academie-sciences.fr These examples underscore the profound impact that carefully chosen aromatic and heterocyclic substituents can have on the biological profile of this compound analogs.
Table 3: Impact of Aromatic and Heterocyclic Substituents
| Compound Series | Substituent | Position | Observed Biological Effect | Reference |
| Antitubercular Aminothiazoles | 3-Chlorobenzoyl | N-2 | Significantly improved antitubercular activity (MIC = 0.024 µM). | nih.gov |
| Antiproliferative Diaryl-thiazoles | 2,4-Dimethoxyphenyl | N-aryl | Most potent antiproliferative activity (IC50 = 0.36-0.86 µM). | nih.gov |
| Antitubercular Aminothiazoles | 2-Pyridyl | C-4 | Strict requirement for potent activity. | nih.gov |
| Anti-inflammatory Thiazoles | Quinoxaline system | Varied | Good inhibition of LPS-induced TNFα. | academie-sciences.fr |
Correlation between Molecular Features and Mechanistic Pathways
Understanding the correlation between specific molecular features of this compound analogs and their underlying mechanistic pathways is crucial for rational drug design. This involves connecting structural elements to their effects on cellular processes, such as enzyme inhibition, receptor binding, or disruption of protein-protein interactions.
For instance, in the case of N,4-diaryl-1,3-thiazol-2-amine analogs designed as tubulin inhibitors, specific structural features were correlated with their ability to disrupt microtubule dynamics. The most potent compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, was found to potently inhibit tubulin polymerization. nih.gov Molecular docking studies further revealed that this compound could bind to the colchicine (B1669291) binding site of tubulin, providing a structural basis for its mechanism of action. nih.gov The presence of the 2,4-dimethoxyphenyl and 4-methoxyphenyl groups was essential for this interaction and the subsequent G2/M phase cell cycle arrest. nih.gov
In the context of heterocyclic aromatic amines (HAAs), a class of compounds to which thiazole derivatives belong, metabolic activation is a key mechanistic step in their biological effects, including carcinogenicity. nih.gov The exocyclic amine group undergoes N-hydroxylation, a reaction catalyzed by xenobiotic-metabolizing enzymes, to form a reactive arylnitrenium ion. This electrophilic intermediate can then form adducts with DNA, leading to mutations and potentially cancer. nih.gov Therefore, molecular features that influence the susceptibility of the amino group to N-hydroxylation, such as the electronic properties of the thiazole ring and its substituents, can directly impact the compound's genotoxic potential.
Studies on the Effects of Spiro Systems on Biological Activity
The incorporation of spiro systems, where two rings share a single atom, into the structure of this compound analogs represents an intriguing approach to explore novel chemical space and potentially enhance biological activity. Spirocyclic scaffolds introduce conformational rigidity and a three-dimensional architecture that can lead to improved binding affinity and selectivity for biological targets.
While specific studies focusing directly on spiro derivatives of this compound are not extensively reported in the provided context, the broader field of medicinal chemistry has shown the utility of spiro-thiazolidine derivatives. rsc.org These compounds have been reported to exhibit a wide range of pharmaceutical activities, including antimicrobial, anticancer, and antidiabetic properties. rsc.org
The synthesis of novel dispiro-thiazolidine-2,4-dione derivatives linked to a 1,2,3-triazole has been explored, highlighting the chemical tractability of creating complex spirocyclic systems containing a thiazole-related core. rsc.org The biological evaluation of such compounds often reveals that the specific nature of the spirocyclic system and its substituents are critical for activity. For example, in a series of spiro derivatives, those containing –OCH3, –Cl, and –Br substituents showed promising in vitro antimicrobial activity. rsc.org
Although direct evidence for this compound spiro analogs is limited in the provided search results, the principles derived from studies on related spiro-thiazolidine systems suggest that this would be a fruitful area for future research. The rigid conformation imposed by a spiro junction could favorably orient key pharmacophoric elements of the this compound scaffold for optimal interaction with a biological target.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern biological responses.
For thiazole derivatives, QSAR studies have been successfully applied to predict various biological activities. For instance, a QSAR study on a series of thiazole derivatives as PIN1 inhibitors utilized methods like multiple linear regression (MLR) and artificial neural networks (ANN) to develop predictive models. imist.ma The best MLR model showed a good correlation coefficient (R² = 0.76) and predictive power (R²_test = 0.78), while the ANN model demonstrated even better performance. imist.ma The descriptors used in these models, such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO), provide insights into the structural requirements for activity. imist.ma
In another study focusing on thiazolidine-4-one derivatives as antitubercular agents, a robust QSAR model was developed with a high correlation coefficient (R² of 0.9092). nih.govresearchgate.net The model indicated that descriptors related to polarizability (MLFER_S), electronegativities (GATSe2), surface area (Shal, EstateVSA 6), and the presence of halogen atoms positively correlated with antitubercular activity, while another descriptor (SpMAD_Dzs 6) showed a negative correlation. nih.govresearchgate.net
These QSAR studies on thiazole and related heterocyclic systems demonstrate the power of these computational approaches in guiding the design of new this compound analogs with improved biological activities. By identifying key molecular descriptors, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.
Table 4: QSAR Methodologies Applied to Thiazole Derivatives
| Compound Series | Biological Activity | QSAR Method(s) | Key Findings/Descriptors | Reference |
| Thiazole Derivatives | PIN1 Inhibition | MLR, ANN | MR, LogP, ELUMO, J were important descriptors. ANN model showed high predictive power. | imist.ma |
| Thiazolidine-4-ones | Antitubercular | MLR | MLFER_S, GATSe2, Shal, EstateVSA 6 showed positive correlation; SpMAD_Dzs 6 showed negative correlation. | nih.govresearchgate.net |
| Xanthone Derivatives | Anti-tuberculosis | MLR | Electronic descriptors were used to build a model with R² between 0.726–0.869. | nih.gov |
| Benzimidazole Derivatives | Anthelmintic | DFT, QSAR | Dipole moment (μ), EHOMO, and smallest negative charge (q-) were key descriptors in the model. | biolscigroup.us |
Applications in Advanced Chemical and Materials Science Research
N-tert-butyl-1,3-thiazol-2-amine as a Building Block in Complex Heterocyclic Synthesis
The 2-aminothiazole (B372263) framework is a versatile starting point for the synthesis of a wide array of more complex heterocyclic systems. researchgate.net The reactivity of both the exocyclic amino group and the endocyclic nitrogen and C5 carbon atom allows for numerous synthetic transformations. researchgate.net this compound serves as a key building block in this context, where the tert-butyl group can direct reaction pathways or impart specific solubility and conformational characteristics to the final product.
Researchers utilize such substituted 2-aminothiazoles to construct fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines and thiazolo[3,2-a]imidazoles, through reactions that engage both the exocyclic and endocyclic nitrogen atoms. researchgate.net Furthermore, the secondary amine of this compound is readily available for reactions like acylation, alkylation, and condensation to append other molecular fragments, as demonstrated in the synthesis of various N-substituted thiazole (B1198619) amine derivatives. nanobioletters.com For instance, synthetic strategies used to create complex peptidomimetic analogues often involve the coupling of various acids to an amino-thiazole core, a reaction for which this compound is a suitable substrate. nih.gov The presence of the bulky tert-butyl group is crucial as it can influence the stereochemistry of reactions and the conformational stability of the resulting complex molecules.
Exploration in Material Science for Specific Electronic or Optical Properties
The thiazole ring is inherently aromatic and electron-rich, making it a component of interest for organic electronic materials. asianpubs.org The electronic properties of thiazole derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be systematically tuned by the addition of substituents. asianpubs.orgresearchgate.net The N-tert-butyl group on this compound serves as an electron-donating group, which is known to raise the energy of the HOMO with little effect on the LUMO, thereby narrowing the HOMO-LUMO gap. researchgate.net This modulation is critical for designing organic semiconductors, dyes for solar cells, and other optoelectronic components.
Studies on analogous complex molecular systems have shown that incorporating tert-butyl groups has a significant impact on the electronic properties of materials. For example, the introduction of tert-butyl groups into a tetraazapyrene (TAP) core, another nitrogen-containing heterocycle, was found to raise the LUMO level and modulate the redox properties of the molecule. nih.gov This effect is attributed to both the electronic (inductive) effect and the steric hindrance of the group, which can disrupt intermolecular packing and alter the material's bulk properties. nih.gov These findings suggest that this compound is a promising precursor for creating materials where precise control of electronic and optical characteristics is required. bldpharm.com
Table 1: Theoretical Electronic Properties of Substituted Thiazoles
| Compound | Heat of Formation (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| Thiazole | 259.667 | -9.468 | 3.348 | 12.816 | 1.552 |
| 2-Methylthiazole | 287.121 | -9.135 | 3.512 | 12.647 | 1.036 |
| 4-Methylthiazole | 285.574 | -9.117 | 3.508 | 12.625 | 1.124 |
| 2,4-Dimethylthiazole | 313.079 | -8.821 | 3.668 | 12.489 | 0.616 |
This table is adapted from theoretical calculation data for methyl-substituted thiazoles to illustrate substituent effects. The N-tert-butylamino group would be expected to have a more pronounced electron-donating effect than a methyl group. Data sourced from researchgate.net.
Development of Novel Agrochemistry Agents
The thiazole ring is a key structural motif found in a number of biologically active compounds, including pharmaceuticals and agents used in agrochemistry. nanobioletters.com There is ongoing research into new thiazole derivatives for their potential use as antimicrobial, antifungal, or herbicidal agents. The development process often involves the synthesis of a library of related compounds, which are then screened for biological activity.
In the search for new antimicrobials, for instance, various heterocyclic scaffolds are explored. One study aimed at discovering agents effective against Klebsiella pneumoniae involved the synthesis of a derivative containing a thiazole ring (a 5-substituted thiazole). acs.org Although that specific compound was inactive, the study exemplifies the strategy of using thiazole building blocks to create novel molecular structures for biological screening. acs.org this compound is an ideal starting material for such a program. Its reactive amine handle allows for the straightforward attachment of diverse chemical groups, leading to a library of novel derivatives. The lipophilicity and steric profile imparted by the tert-butyl group could potentially enhance membrane permeability or specific binding to a biological target within a pest or pathogen.
Polymer Synthesis Involving Thiazole-Containing Monomers
Polymers containing heterocyclic rings in their structure are known for their enhanced thermal stability and unique electronic properties. Thiazole-containing polymers, in particular, are investigated for applications in conductive materials, sensors, and high-performance plastics. The synthesis of these specialized polymers requires monomers that possess a polymerizable group along with the desired heterocyclic unit.
While direct polymerization of this compound is not a standard route, it serves as an excellent precursor for the synthesis of a thiazole-containing monomer. The secondary amine can be functionalized with a polymerizable moiety, such as an acrylate (B77674) or vinyl group, through a simple chemical reaction. Once this functional handle is attached, the resulting monomer can be incorporated into polymer chains via standard polymerization techniques. The N-tert-butyl group and the thiazole ring would then exist as pendant groups along the polymer backbone, imparting their specific properties, such as increased rigidity, altered solubility, and electronic responsiveness, to the bulk polymer. This approach allows for the rational design of new polymers with tailored characteristics for advanced material applications. bldpharm.comsigmaaldrich.com
Research Challenges and Future Perspectives
Development of Sustainable and Scalable Synthetic Methodologies
While numerous methods exist for synthesizing the 1,3-thiazole core, many traditional approaches present challenges regarding sustainability and scalability. The classic Hantzsch thiazole (B1198619) synthesis, for example, often involves harsh reagents and generates significant waste. bepls.comneliti.com The development of environmentally benign and efficient synthetic strategies is therefore a critical area of focus.
Recent advancements have explored greener alternatives, such as catalyst-free, multicomponent reactions in water, the use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent, and microwave-assisted synthesis to reduce reaction times and energy consumption. bepls.com Continuous-flow photocatalysis represents another modern approach that offers rapid and scalable production. researchgate.net The challenge lies in adapting these green methodologies for the large-scale production required for extensive preclinical and potential clinical studies, without compromising yield or purity. Future efforts should aim to optimize these sustainable methods and develop novel, atom-economical synthetic routes that are both cost-effective and environmentally responsible.
| Synthetic Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | Reaction of α-haloketones with thioamides. | Well-established, versatile. | bepls.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, often higher yields, cleaner reactions. | bepls.com |
| Catalyst-Free Multicomponent Reaction | Domino reaction of arylglyoxals, 1,3-dicarbonyls, and thioamides in water. | Green solvent, high yield, no harmful by-products. | bepls.com |
| PEG-400 Mediated Synthesis | Using Polyethylene glycol-400 as a recyclable solvent. | Catalyst-free, efficient, green protocol. | bepls.com |
| Continuous-Flow Photocatalysis | Photocatalytic carbamoylation of nitrones in a continuous flow system. | Rapid, scalable, high efficiency. | researchgate.net |
Elucidation of Unidentified Molecular Targets and Pathways
The 2-aminothiazole (B372263) scaffold is known for its promiscuous binding, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects, which suggests interaction with multiple molecular targets. mdpi.com While some specific targets have been identified for certain derivatives, the mechanisms of action for many, including potentially N-tert-butyl-1,3-thiazol-2-amine itself, remain poorly understood.
For example, specific N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.gov Other analogs act as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov In the context of cancer, some derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. ajgreenchem.com However, for many compounds identified through phenotypic or whole-cell screens, such as those active against Mycobacterium tuberculosis, the precise molecular targets are still unknown. nih.gov
A significant future challenge is to move beyond phenotypic screening and employ techniques like chemical proteomics, affinity chromatography, and genetic approaches to deconstruct the complex pharmacology of these compounds. Identifying the specific proteins and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential and potential off-target effects.
| Identified Target | Compound Class | Therapeutic Area | Reference |
|---|---|---|---|
| Tubulin (Colchicine Binding Site) | N,4-diaryl-1,3-thiazole-2-amines | Anticancer | nih.gov |
| Zinc-Activated Channel (ZAC) | N-(thiazol-2-yl)-benzamide analogs | Neurological Disorders | nih.gov |
| VEGFR-2 Kinase | Benzimidazole-linked-1,3,4-thiadiazol-2-amines | Anticancer (Anti-angiogenesis) | ajgreenchem.com |
| Poly(ADP-Ribose) Polymerase-1 (PARP-1) | 4,5-substituted-2-aminothiazoles | Anticancer | mdpi.com |
| KPNB1 | N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Anticancer | mdpi.com |
Advancements in Computational Prediction for this compound Research
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process for 2-aminothiazole derivatives. These methods offer a rational approach to designing new analogs, predicting their biological activity, and understanding their interactions with molecular targets. Molecular docking, for instance, has been successfully used to predict and validate the binding of 2-aminothiazole analogs to the colchicine site of tubulin and the kinase domain of VEGFR-2. nih.govajgreenchem.com
These in silico techniques are crucial for screening large virtual libraries of compounds before committing to costly and time-consuming synthesis. ajgreenchem.com They also play a vital role in structure-activity relationship (SAR) studies, helping to identify the key chemical features responsible for a compound's potency and selectivity. mdpi.com Future advancements in this field will likely involve the use of more sophisticated tools like artificial intelligence and machine learning algorithms to build more accurate predictive models of bioactivity and toxicity. Integrating these advanced computational predictions with experimental data will be key to overcoming research hurdles, enabling the rational design of this compound analogs with improved efficacy and safety profiles.
Q & A
Q. What synthetic methodologies are most effective for producing N-tert-butyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclization reactions using thiourea derivatives and halogenated precursors in the presence of a base (e.g., NaOH or KOH). Optimization parameters include:
- Solvent selection : Polar aprotic solvents like DMF or ethanol improve reactivity .
- Temperature control : Maintaining 60–80°C minimizes side reactions .
- Catalyst use : Transition metal catalysts (e.g., CuI) may enhance regioselectivity . Post-synthesis, purification via column chromatography or recrystallization ensures high purity. Yield improvements (>70%) are achievable by adjusting stoichiometric ratios and reaction time .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and tert-butyl group integration .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 156.25 g/mol for the base compound) . Advanced characterization may include X-ray crystallography for unambiguous structural confirmation .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Stability studies should involve:
- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition thresholds.
- Accelerated degradation tests : Expose the compound to elevated humidity (75% RH) and temperature (40°C) for 4–8 weeks, monitoring degradation via HPLC . Store in amber glass containers under inert gas (N) to prevent oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from:
- Purity variations : Use orthogonal analytical methods (e.g., HPLC + NMR) to ensure batch consistency .
- Assay conditions : Standardize in vitro models (e.g., cell lines, enzyme concentrations) and control for solvent effects (e.g., DMSO vs. water) . Meta-analyses of structure-activity relationship (SAR) data can identify key substituents influencing bioactivity .
Q. How do crystallographic tools like SHELX and WinGX enhance structural elucidation of thiazol-2-amine derivatives?
- SHELXL : Refines small-molecule structures using high-resolution X-ray data, particularly effective for resolving disorder in the tert-butyl group .
- WinGX : Integrates multiple crystallographic programs (e.g., ORTEP-3) for visualizing hydrogen-bonding networks and packing motifs . For macromolecular complexes, SHELXPRO interfaces with phasing pipelines to handle twinned data .
Q. What computational approaches predict the interaction of this compound with biological targets?
Q. How can regioselectivity challenges in modifying the thiazole ring be addressed?
- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution to the 4-position .
- Microwave-assisted synthesis : Enhances reaction specificity by reducing side pathways . Monitor intermediates via LC-MS to track regiochemical outcomes .
Q. What methodologies enable the development of structure-activity relationship (SAR) models for thiazol-2-amine analogs?
- Parallel synthesis : Generate derivatives with systematic substituent variations (e.g., halogenation, alkyl chain length) .
- Multivariate analysis : Correlate electronic (Hammett σ) and steric (Taft E) parameters with bioactivity data . Publish results in tabular form (Example):
| Derivative | Substituent | LogP | IC (μM) | Target |
|---|---|---|---|---|
| 1 | -Cl | 2.1 | 0.45 | Kinase A |
| 2 | -OCH | 1.8 | 1.20 | Kinase B |
Q. How do solvent and pH conditions influence the compound’s solubility and reactivity in biological assays?
- Solubility screening : Use DMSO for stock solutions, diluted in PBS (pH 7.4) to mimic physiological conditions.
- pH stability : Conduct UV-Vis spectroscopy at pH 2–10 to identify degradation-prone conditions . For hydrophobic derivatives, employ nanoformulation (e.g., liposomes) to enhance bioavailability .
Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms of thiazol-2-amine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
